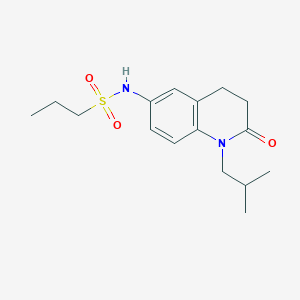

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-9-22(20,21)17-14-6-7-15-13(10-14)5-8-16(19)18(15)11-12(2)3/h6-7,10,12,17H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSRMMRYPWQTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isobutyl ketone with an anthranilic acid derivative under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides have historically been utilized as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide may retain similar antimicrobial properties. Research indicates that this compound can inhibit various bacterial strains, making it a candidate for further investigation in antibiotic development.

Antitumor Effects

The structural similarity of this compound to known anticancer agents suggests potential antitumor activity. Investigations into its efficacy against various cancer cell lines are ongoing. Early results indicate that it may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and receptor modulation.

Anti-inflammatory Activity

The sulfonamide group is recognized for its anti-inflammatory effects. This compound may exhibit such properties by modulating inflammatory pathways. Studies have shown that it could potentially reduce inflammation markers in vitro, indicating a promising avenue for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound under investigation showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Antitumor Activity Investigation : Research conducted on similar tetrahydroquinoline derivatives indicated that these compounds could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily attributed to the induction of apoptosis through caspase activation .

- Anti-inflammatory Mechanism Exploration : In vitro studies have indicated that compounds with sulfonamide groups can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in alkyl chain branching, substituent positioning, and functional groups. Below is a comparative analysis based on structural and inferred properties:

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core and a sulfonamide group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure. It includes an isobutyl group attached to a tetrahydroquinoline ring, along with a sulfonamide moiety. The molecular formula is , with a molecular weight of approximately 414.6 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 414.6 g/mol |

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Isobutyl, sulfonamide |

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors that play roles in cellular signaling pathways. These interactions can modulate processes such as cell proliferation, apoptosis, and inflammation.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity in inhibiting the growth of melanoma cells with an IC50 value indicating effective concentration levels . The compound's ability to disrupt key signaling pathways further underscores its potential as an anticancer agent.

Inhibition Studies

Sulfonamides are known for their inhibitory activities against specific enzymes. This compound may exhibit similar properties by inhibiting lactoperoxidase (LPO) and other relevant targets involved in tumor progression .

Case Studies

Several case studies have documented the biological effects of similar sulfonamide compounds:

- Study on Melanoma Cells : A compound structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) demonstrated strong antiproliferative activity against A2058 melanoma cells with an IC50 of 0.58 µM .

- Inhibition of Enzymatic Activity : Research indicated that secondary sulfonamides could effectively inhibit LPO with varying Ki values, demonstrating the potential for similar mechanisms in our compound of interest .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Future Directions

Further research is warranted to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Investigating structure–activity relationships (SAR) will be pivotal in optimizing this compound for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, and how can reaction parameters be optimized for improved yield?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions between tetrahydroquinoline derivatives and sulfonamide precursors. Key steps may include:

- Isobutyl group introduction : Use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at –78°C to –20°C for selective alkylation .

- Sulfonamide formation : Reaction with 1-sulfonyl chloride derivatives in dichloromethane (DCM) or acetonitrile with triethylamine (TEA) as a base .

- Optimization : Vary solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., 1,8-diazabicycloundec-7-ene (DBU)), and temperature (reflux vs. RT) to enhance yield. Monitor via TLC/HPLC for intermediate purity .

Q. Which analytical techniques are recommended to confirm the structural identity and purity of this compound?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to verify tetrahydroquinoline backbone (δ 1.5–2.5 ppm for isobutyl protons) and sulfonamide moiety (δ 3.0–3.5 ppm for SONH). High-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Acceptable purity thresholds: ≥95% for in vitro assays, ≥99% for in vivo studies .

Q. How should researchers address solubility challenges during in vitro assays for this sulfonamide derivative?

- Methodological Answer :

- Solvent screening : Test DMSO (primary solvent), THF, or aqueous buffers (pH 7.4) with 0.1% Tween-80. Pre-warm solutions to 40–50°C with sonication (15–30 min).

- Precipitation mitigation : Centrifuge (14,000 rpm, 10 min) post-solubilization to remove particulates. Validate solubility via dynamic light scattering (DLS) for nanoparticle formation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) at 37°C in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 0–60 min. Calculate half-life () and intrinsic clearance (Cl) .

- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .

Q. How can researchers systematically analyze discrepancies between computational binding predictions and experimental IC values for this compound?

- Methodological Answer :

- Validation of docking models : Re-run molecular docking with alternative protein conformations (e.g., from molecular dynamics simulations). Cross-validate with experimental binding assays (SPR or ITC).

- Aggregation testing : Perform dynamic light scattering (DLS) at 10–100 µM concentrations. If aggregates form, re-measure IC with 0.01% bovine serum albumin (BSA) to inhibit non-specific binding .

Q. What strategies are effective in elucidating the target engagement profile of this compound in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use biotinylated analogs for affinity pull-downs combined with SILAC/TMT-based quantitative proteomics. Validate putative targets via CRISPR knockouts or RNAi.

- Competitive binding assays : Co-treat with known inhibitors (e.g., ATP-competitive kinase inhibitors) to assess pathway-specific engagement .

Data Contradiction Analysis

Q. How should conflicting data between in vitro potency (e.g., enzyme inhibition) and cellular activity (e.g., proliferation assays) be resolved?

- Methodological Answer :

- Membrane permeability : Measure logP (octanol/water partition coefficient) and PAMPA permeability. If logP > 3, consider efflux pump involvement (e.g., P-gp inhibition assays).

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) or transcriptomics to identify unintended targets .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.